molecular formula C6H11NO B8217409 (5S)-5-methylpiperidin-2-one

(5S)-5-methylpiperidin-2-one

Cat. No.: B8217409
M. Wt: 113.16 g/mol
InChI Key: NSRPFJGOCZUUHE-YFKPBYRVSA-N
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Description

(5S)-5-Methylpiperidin-2-one is a chiral piperidinone derivative characterized by a six-membered lactam ring with a methyl group at the 5S position. Its molecular formula is C₆H₁₁NO, and its molecular weight is 113.16 g/mol. Piperidinones are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

(5S)-5-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRPFJGOCZUUHE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(5S)-5-methylpiperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

(5S)-5-methylpiperidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5S)-5-methylpiperidin-2-one involves its interaction with various molecular targets and pathways. It can act as a building block for the synthesis of compounds that interact with specific enzymes or receptors in biological systems. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers . These interactions lead to the inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (5S)-5-methylpiperidin-2-one with four closely related piperidinone derivatives, highlighting key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₆H₁₁NO 113.16 Methyl (C5, S-configuration) Chiral intermediate; drug synthesis
5-Methyl-5-phenylpiperidin-2-one C₁₂H₁₅NO 189.25 Methyl and phenyl (C5) R&D applications; increased lipophilicity
(5S,6R)-5-Hydroxy-6-methylpiperidin-2-one C₆H₁₁NO₂ 129.16 Hydroxyl (C5) and methyl (C6, R) Enhanced polarity; hydrogen bonding
5-(Hydroxymethyl)-5-phenylpiperidin-2-one C₁₂H₁₅NO₂ 205.25 Hydroxymethyl and phenyl (C5) Pharmaceutical building block
5-Hydroxy-1-methylpiperidin-2-one (5-HMP) C₆H₁₁NO₂ 129.16 Hydroxyl (C5) and methyl (N1) Antioxidant activity; cytotoxicity studies
Key Observations:
  • Phenyl vs. Hydroxyl Substituents : 5-Methyl-5-phenylpiperidin-2-one exhibits greater lipophilicity (logP ~2.5 estimated) due to the phenyl group, making it suitable for membrane permeability studies. In contrast, hydroxyl or hydroxymethyl groups (e.g., in (5S,6R)-5-hydroxy-6-methylpiperidin-2-one) improve water solubility and hydrogen-bonding capacity, crucial for protein interactions .
  • Stereochemical Influence : The 5S configuration in the target compound may offer enantioselective advantages in drug design, unlike racemic analogs.
Antioxidant and Cytotoxicity Profiles
  • 5-Hydroxy-1-methylpiperidin-2-one (5-HMP) : Demonstrated radical scavenging activity in DPPH assays (IC₅₀ ~50 µM) and moderate cytotoxicity in cell lines, suggesting dual utility in therapeutics and toxicity screening .
  • (5S,6R)-5-Hydroxy-6-methylpiperidin-2-one : Its hydroxyl group enables participation in oxidative reactions, making it a candidate for catalytic studies or glycosylation mimics .

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